
4-isopropyl-7-methyl-2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isopropyl-7-methyl-2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H25NO2 and its molecular weight is 323.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multilayered Pyridinophanes Synthesis
The research conducted by Shibahara et al. (2008) on the synthesis of multilayered 3.3pyridinophanes using a method that could relate to the chemical manipulation of similar complex compounds. This work underscores the potential of these substances in the development of new molecular architectures, which could have implications in materials science and nanotechnology Shibahara et al., 2008.
Asymmetric Catalysis
Bovens et al. (1993) demonstrated the use of optically active pyrazole derivatives, similar in complexity to the compound , for asymmetric allylic alkylation. This research highlights the compound's potential application in the synthesis of optically active molecules, which is a crucial aspect of pharmaceutical synthesis and the development of catalysts Bovens et al., 1993.
Polymer Science
Kiang et al. (1980) explored the thermal pyrolysis of polypropylene, indicating how similar complex molecules could be studied for their thermal stability and degradation properties. This area of research is vital for understanding the material properties of polymers and developing new materials with desired thermal characteristics Kiang et al., 1980.
Anti-corrosion Studies
Benhiba et al. (2020) investigated the inhibition efficiency of specific triazepine derivatives on steel corrosion. This suggests potential applications of the given compound in studying and developing new anti-corrosion agents for industrial materials Benhiba et al., 2020.
Mesogenic Schiff Bases
Research by Dubey et al. (2018) on isoindoline-1,3-dione based mesogenic Schiff bases for their mesophase characterization suggests a possible application in the field of liquid crystal technology. This could imply the utility of the compound for developing new materials for display technologies or sensors Dubey et al., 2018.
Mechanism of Action
Target of Action
It is part of chemdiv’s library of small molecule covalent inhibitors . Covalent inhibitors typically form a stable, irreversible bond with their target enzyme or receptor .
Mode of Action
ChemDiv1_017288, as a covalent inhibitor, operates by forming a stable, irreversible bond with its target enzyme or receptor . This covalent bond formation leads to prolonged and often more potent inhibition, translating into greater therapeutic efficacy and dosage efficiency .
Biochemical Pathways
Covalent inhibitors, in general, can effectively shut down key molecular pathways , which could have significant implications for diseases with complex pathologies such as cancer and chronic inflammatory conditions .
Pharmacokinetics
Covalent inhibitors, due to their irreversible mode of action, can reduce the frequency of dosing, enhance patient compliance, and improve the overall effectiveness of treatments .
Result of Action
The enduring binding of covalent inhibitors reduces the enzyme’s ability to mutate and develop resistance , a common challenge in the treatment of many diseases, including various cancers and infectious diseases .
Action Environment
The specificity of covalent inhibitors allows for the targeted modulation of disease-related proteins while minimizing the likelihood of off-target effects , which is crucial for reducing adverse side effects and increasing drug safety .
properties
IUPAC Name |
1-methyl-4-(4-methylphenyl)-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-13(2)21-11-9-20(4,10-12-21)16-17(21)19(24)22(18(16)23)15-7-5-14(3)6-8-15/h5-9,11,13,16-17H,10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNXETQNTHIERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(CCC3(C=C4)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

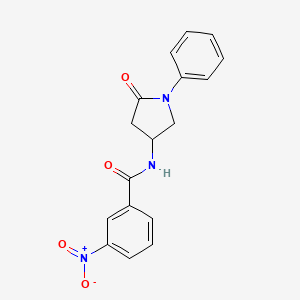
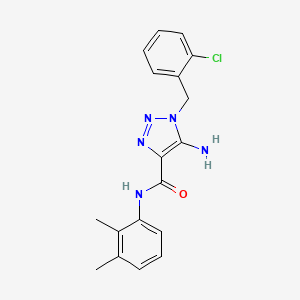
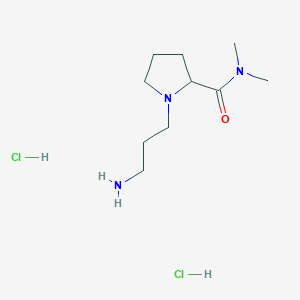

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2831399.png)
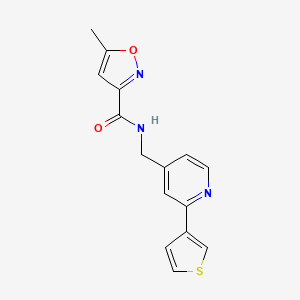
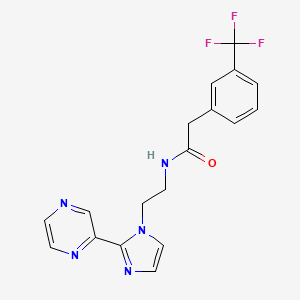

![Methyl 4-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamoyl)benzoate](/img/structure/B2831404.png)
![6-Cyclopropyl-2-[[1-(4-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2831407.png)
![ethyl rel-(1R,5S,6s)-3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2831409.png)
![5-(2,4-Dimethoxyphenyl)-3-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2831410.png)
![Ethyl 4-[(2,2-dimethoxyethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B2831411.png)
